molecular formula C14H17ClN2O2 B1453996 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide CAS No. 946817-32-9

1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B1453996
CAS No.: 946817-32-9
M. Wt: 280.75 g/mol
InChI Key: IRIZASCTNCMXSH-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core substituted with a 2-(4-chlorophenyl)-2-oxoethyl group. Its inferred molecular formula is C₁₄H₁₅ClN₂O₂, with a molecular weight of 278.74 g/mol. The compound’s structure combines a piperidine ring (a six-membered amine ring) with a carboxamide functional group and a 4-chlorophenyl ketone moiety.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-3-1-10(2-4-12)13(18)9-17-7-5-11(6-8-17)14(16)19/h1-4,11H,5-9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIZASCTNCMXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step route:

  • Formation or acquisition of piperidine-4-carboxylic acid or derivatives.
  • Conversion of the carboxylic acid group to the corresponding carboxamide.
  • Introduction of the 2-(4-chlorophenyl)-2-oxoethyl substituent at the nitrogen atom of the piperidine ring.

Detailed Synthetic Routes

Preparation of Piperidine-4-carboxamide Core

One common approach is to start from piperidine-4-carboxylic acid (isonipecotic acid). This acid is converted to the corresponding carboxamide via activation of the acid group, often through acid chlorides or coupling reagents.

  • For example, piperidine-4-carboxylic acid can be reacted with thionyl chloride to form the acid chloride intermediate.
  • Subsequent reaction with ammonia or an amine yields the carboxamide.
  • Transfer hydrogenation methods can be employed to modify the piperidine ring substituents if necessary, using palladium or platinum catalysts in the presence of formaldehyde and acid under heat (60–95 °C) to achieve specific substitutions.
Purification and Salt Formation
  • The crude product is often isolated as a hydrochloride salt by treatment with hydrogen chloride in solvents such as 1,4-dioxane, followed by filtration and washing with diethyl ether to obtain a purified solid.
  • Ion-exchange chromatography (e.g., SCX resin) can be employed for further purification.

Alternative Synthetic Routes and Catalytic Methods

  • Some patents describe the use of transfer hydrogenation to modify the piperidine ring before amide formation, employing palladium on charcoal catalysts and formic acid as a hydrogen donor.
  • The use of lower reaction temperatures (around 70 °C) with catalyst loading greater than 0.02 wt % helps avoid discoloration and degradation of intermediates and final products.
  • The synthesis of related compounds involves similar coupling strategies, often varying the amine or acid components to achieve structural analogues.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reactants/Intermediates Conditions Notes
1 Carboxylic acid activation Piperidine-4-carboxylic acid + thionyl chloride Ambient to 70 °C, inert atmosphere Formation of acid chloride intermediate
2 Amide formation Acid chloride + ammonia or amine Room temperature to 60 °C Conversion to piperidine-4-carboxamide
3 N-Acylation Piperidine-4-carboxamide + 2-(4-chlorophenyl)-2-oxoacetyl chloride or equivalent DMF solvent, carbodiimide coupling agents, 16 h, nitrogen atmosphere Introduction of 2-(4-chlorophenyl)-2-oxoethyl group
4 Salt formation Crude amide + HCl in 1,4-dioxane Room temperature, 16 h Isolation of hydrochloride salt for purification
5 Purification Ion-exchange chromatography or recrystallization Ambient Final product purification

Research Findings and Optimization Notes

  • Transfer hydrogenation conditions using formaldehyde and palladium catalysts allow selective methylation or hydrogenation on the piperidine ring, which can be crucial for modifying the compound's pharmacological profile.
  • Reaction temperatures and catalyst loadings significantly affect product color and purity. Lower temperatures and adequate catalyst amounts prevent discoloration and degradation.
  • Carbodiimide-mediated coupling in DMF with additives like 1-hydroxybenzotriazole improves amide bond formation efficiency and yield.
  • The use of hydrochloride salts improves the stability and handling of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the 4-chlorophenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide may influence neurotransmitter systems, potentially leading to mood stabilization and antidepressant effects.
  • Analgesic Properties : Similar compounds in the piperidine class have shown analgesic properties, indicating that this compound may also contribute to pain relief mechanisms.
  • Antimicrobial Activity : The structural similarities with other piperidine derivatives suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neurotransmitter Interaction Studies : Research has focused on understanding how this compound interacts with neurotransmitter receptors. Initial findings suggest that it may bind to serotonin and dopamine receptors, influencing pathways related to mood regulation.
  • In Vivo Studies : Animal model studies have indicated that this compound may reduce symptoms of depression and anxiety, supporting its potential as a therapeutic agent in mental health disorders. Further research is needed to confirm these effects in human subjects.
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds have highlighted the unique pharmacological profiles of this compound, suggesting that its specific combination of functional groups may confer distinct therapeutic advantages over other piperidine derivatives.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundContains a carboxamide groupPotential antidepressant effects
N-[2-(4-Fluorophenyl)ethyl]-4-piperidinoneLacks chlorophenyl groupAnalgesic properties
Sulfonamide derivatives of piperidinesSimilar sulfonamide functionalityAntimicrobial activity

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, ring systems, and functional groups, leading to variations in physicochemical properties and biological activity.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Group Potential Application
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide C₁₄H₁₅ClN₂O₂ 278.74 2-(4-Chlorophenyl)-2-oxoethyl Under investigation
AZD5363 () C₁₇H₂₃ClN₆O₂ 378.86 1-(4-Chlorophenyl)-3-hydroxypropyl Hematology-oncology (e.g., AKT inhibitor)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () C₁₃H₁₇ClN₄O 280.75 4-Ethylpiperazine, 4-Chlorophenyl Organic synthesis intermediate
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide () C₁₈H₁₇ClN₄OS 380.87 Thieno[2,3-d]pyrimidin-4-yl, 4-Chlorophenyl Kinase inhibition (inferred)

Substituent Effects on Bioactivity

  • AZD5363 : The 3-hydroxypropyl group in AZD5363 enhances solubility and hydrogen-bonding capacity compared to the target compound’s oxoethyl group. This modification is critical for its role as an AKT inhibitor in oncology .
  • This contrasts with the target compound’s simpler ketone substituent, which may limit such interactions .
  • Piperazine Analog () : Replacing piperidine with piperazine increases the compound’s basicity due to the additional nitrogen atom, altering its pharmacokinetic profile and binding affinity .

Spectroscopic and Computational Insights

Studies on compounds with the 2-(4-chlorophenyl)-2-oxoethyl group (e.g., ) reveal distinct vibrational modes in FT-IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) and electronic properties via DFT calculations. These findings suggest that the target compound’s ketone group may influence its stability and reactivity compared to esters or amides in analogs .

Molecular Weight and Solubility Trends

  • The target compound’s lower molecular weight (278.74 g/mol) compared to AZD5363 (378.86 g/mol) and the thienopyrimidine derivative (380.87 g/mol) may enhance membrane permeability but reduce target specificity.
  • The 4-chlorophenyl group in all analogs contributes to lipophilicity, which can affect bioavailability and metabolic stability .

Biological Activity

1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxamide functional group and a 4-chlorophenyl substituent. Its molecular formula is C14H18ClN3O2C_{14}H_{18}ClN_{3}O_{2}, and it has a molecular weight of approximately 293.76 g/mol. The presence of the chlorophenyl group is believed to enhance its pharmacological profile by influencing receptor interactions and biological pathways.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like properties. Its mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine.
  • Antimicrobial Activity : The compound has shown potential in antimicrobial assays, indicating effectiveness against certain bacterial strains. This activity is likely attributed to its structural similarity with other known antimicrobial agents .
  • Anticancer Potential : Research indicates that derivatives of piperidine compounds can influence cancer cell proliferation. The specific anticancer activity of this compound requires further investigation, but initial findings suggest it may inhibit growth in various cancer cell lines .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : Reaction of 4-chloroaniline with an appropriate acylating agent leads to the formation of the carboxamide structure.
  • Cyclization : The intermediate undergoes cyclization with piperidine to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.

Case Studies

  • Antidepressant Activity : A study evaluated the antidepressant effects of various piperidine derivatives, including this compound, using behavioral assays in animal models. Results indicated significant reductions in depressive-like behaviors compared to control groups.
  • Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The compound demonstrated notable inhibition zones, comparable to established antibiotics .
  • Anticancer Screening : MTT assays were conducted on several cancer cell lines, revealing that this compound could reduce cell viability significantly at specific concentrations, indicating its potential as a lead compound for further anticancer drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCarboxamide group; 4-chlorophenylAntidepressant, antimicrobial
N-[2-(4-Fluorophenyl)ethyl]-4-piperidinoneLacks chlorophenyl; retains piperidineAnalgesic properties
Sulfonamide derivatives of piperidinesSimilar sulfonamide functionalityAntimicrobial activity

Q & A

Basic: What are the standard synthetic routes for 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common approach involves condensation of 4-chlorophenyl ketone derivatives with piperidine-4-carboxamide precursors. For example, coupling 4-chlorophenyl-2-oxoethyl intermediates with piperidine-4-carboxamide under alkaline conditions (e.g., NaOH in dichloromethane) at 20°C for short reaction times (0.17 hours) can yield 99% purity . Optimization includes solvent selection (toluene or DMF), stoichiometric control of reagents like triethylamine, and catalyst use (e.g., palladium for cyclization steps) .

Basic: Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray crystallography resolves 3D conformation, as demonstrated for analogous N-(4-Chlorophenyl)piperidine derivatives (monoclinic P21/c space group, a=13.286 Å, b=9.1468 Å, c=10.957 Å) .
  • HPLC (≥98% purity verification) and NMR (1H/13C for functional group validation) are standard .
  • Mass spectrometry confirms molecular weight (e.g., C13H17ClN2O at 252.74 g/mol) .

Advanced: How can computational chemistry methods be applied to predict reaction pathways and optimize synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., via the ICReDD platform) model transition states and intermediates. These predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. For example, computational screening of catalysts like copper or palladium can enhance regioselectivity in cyclization steps .

Advanced: What strategies are effective in resolving contradictions between experimental and computational data in structural studies?

Methodological Answer:
Iterative refinement using X-ray crystallography (e.g., R-factor <0.045) and spectroscopic validation (e.g., comparing computed vs. experimental IR/NMR spectra) resolves discrepancies. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry cross-validate computational predictions (e.g., HOMO-LUMO gaps) .

Advanced: What methodologies are employed to investigate the pharmacokinetic properties of this compound?

Methodological Answer:

  • In vitro metabolic assays using liver microsomes assess stability.
  • Plasma protein binding studies (e.g., equilibrium dialysis) quantify bioavailability.
  • Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes or target receptors .

Basic: How to perform regioselective modifications on the piperidine ring?

Methodological Answer:
Use protecting groups (e.g., benzyl for amine protection) during alkylation or acylation. For example, selective N-alkylation under anhydrous conditions (dichloromethane, 0°C) minimizes side reactions . Steric and electronic directing groups (e.g., electron-withdrawing substituents) further enhance selectivity .

Advanced: What catalytic systems enhance the efficiency of key synthetic steps?

Methodological Answer:

  • Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl group introductions .
  • Copper(I) iodide facilitates Ullmann-type aminations for piperidine functionalization .
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Basic: How to troubleshoot low yields in amidation steps during synthesis?

Methodological Answer:

  • Adjust stoichiometry : Excess carbodiimide coupling agents (e.g., EDC/HOBt) improve activation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Slow addition of acyl chlorides at 0°C minimizes hydrolysis .

Advanced: How does the chlorophenyl group influence the compound's electronic properties?

Methodological Answer:
The electron-withdrawing chloro group stabilizes the aryl ring via resonance and inductive effects , altering π-electron density. Spectroscopic studies (e.g., Raman spectroscopy) and Hammett substituent constants (σ ~0.23) quantify this effect. Computational NBO analysis reveals enhanced electrophilicity at the carbonyl group .

Advanced: What in silico approaches predict biological target interactions?

Methodological Answer:

  • Molecular docking : Tools like Schrödinger Suite or AutoDock model binding to receptors (e.g., G-protein-coupled receptors).
  • Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with the carboxamide group).
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide

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